molecular formula C11H9NO3 B1613735 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid CAS No. 56600-94-3

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Cat. No.: B1613735
CAS No.: 56600-94-3
M. Wt: 203.19 g/mol
InChI Key: IVUSDAZOMBVFMI-UHFFFAOYSA-N
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Description

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid, also known as ODQ, is a commonly used inhibitor in scientific research. ODQ is a potent inhibitor of soluble guanylate cyclase (sGC) and is widely used to study the role of sGC in various biological processes.

Scientific Research Applications

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid, have been synthesized and evaluated for their antagonist activity at the glycine site on the NMDA receptor. These studies demonstrate the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for high-affinity binding. This suggests similarities between the glycine site and the neurotransmitter recognition (NMDA) site, highlighting the compound's potential for further exploration in neuropharmacology (Carling et al., 1992).

Mechanistic Insights into Thermal Rearrangement

A study on the eco-friendly equilibrated rearrangement of a series of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives provided mechanistic insight into their thermal rearrangement through solid-state melt reactions (SSMR). This research not only contributes to understanding the thermal behavior of these compounds but also highlights their potential use in the development of novel synthesis strategies (Martínez-Gudiño et al., 2019).

Synthetic Utility in Medicinal Chemistry

The synthesis of a series of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides aimed at subsequent microbiological investigation shows the compound's utility in developing novel therapeutic agents. This work highlights the synthetic versatility of this compound derivatives and their potential application in creating new drugs with specific biological activities (Ukrainets et al., 2009).

Redox-Neutral Annulations

Research into the redox-neutral annulations of cyclic amines with electron-deficient o-tolualdehydes, utilizing acetic acid as the solvent and sole promoter, showcases the compound's role in facilitating dual C-H functionalization. This study contributes to the field of green chemistry by demonstrating a metal-free approach to constructing complex molecular architectures, with this compound derivatives serving as key intermediates (Paul et al., 2019).

Safety and Hazards

It is essential to handle this compound with care and follow safety precautions .

Properties

IUPAC Name

2-(4-oxoquinolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-5-6-12(7-11(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUSDAZOMBVFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628309
Record name (4-Oxoquinolin-1(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56600-94-3
Record name (4-Oxoquinolin-1(4H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Hydroxyquinoline trihydrate (20 g., 0.2 mole) is dissolved in a 50% aqueous potassium hydroxide solution and chloroacetic acid (20 g., 0.2 mole) is incrementally added. The resulting solution is heated at its reflux temperature for 18 hours, chilled, acidified and filtered to give 7 g of 4-quinolone-1-acetic acid having a m.p. 278°-279° C.
Name
4-Hydroxyquinoline trihydrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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